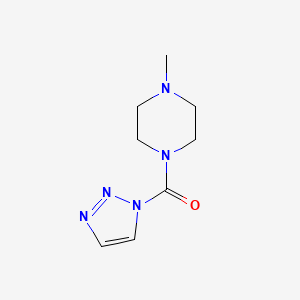
Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methanone group attached to a 4-methyl-1-piperazinyl and a 1H-1,2,3-triazol-1-yl group. It is of interest in various fields due to its potential biological and chemical properties.
準備方法
The synthesis of Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Piperazine Group: The 4-methyl-1-piperazinyl group can be introduced through nucleophilic substitution reactions.
Formation of the Methanone Group: The methanone group can be introduced through various acylation reactions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating them. The piperazine group may enhance the compound’s ability to cross cell membranes and reach intracellular targets. The exact pathways involved depend on the specific biological activity being studied.
類似化合物との比較
Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- can be compared with other triazole derivatives such as:
1H-1,2,3-Triazole: A simpler triazole compound without the piperazine and methanone groups.
4-Methyl-1-piperazinyl derivatives: Compounds containing the piperazine group but lacking the triazole ring.
Methanone derivatives: Compounds with the methanone group but different substituents.
The uniqueness of Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- lies in its combination of these functional groups, which may confer unique biological and chemical properties.
特性
分子式 |
C8H13N5O |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
(4-methylpiperazin-1-yl)-(triazol-1-yl)methanone |
InChI |
InChI=1S/C8H13N5O/c1-11-4-6-12(7-5-11)8(14)13-3-2-9-10-13/h2-3H,4-7H2,1H3 |
InChIキー |
IVITUMRKXWPRPJ-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)N2C=CN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


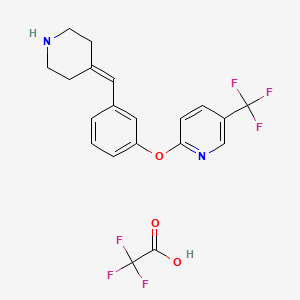
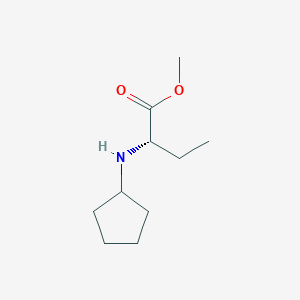
![[6-Ethoxy-5-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B14111685.png)
![1-(3-Ethoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111691.png)
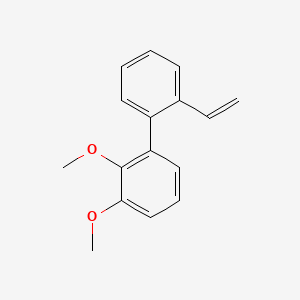
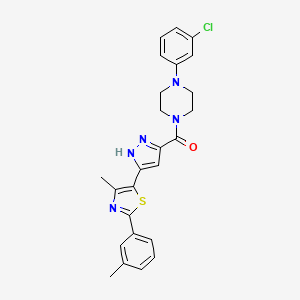
![N-(4-acetylphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14111706.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111707.png)

![1-(4-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111721.png)
![N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14111723.png)
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14111734.png)
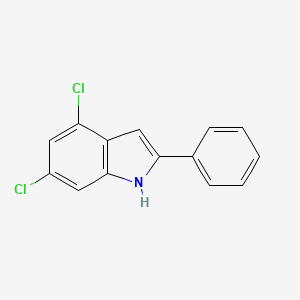
![2-[(2E)-2-benzylidenehydrazinyl]-1,3-benzoxazole](/img/structure/B14111747.png)
